molecular formula C18H18N4O4 B2908443 6-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2320213-66-7

6-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2908443
CAS No.: 2320213-66-7
M. Wt: 354.366
InChI Key: QYGVVURCMHTTNV-UHFFFAOYSA-N
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Description

6-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a benzofuran moiety linked to a piperazine ring, which is further connected to a pyrimidine dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.

    Piperazine Derivative Formation: Piperazine is then reacted with benzofuran-2-carbonyl chloride to yield 4-(benzofuran-2-carbonyl)piperazine.

    Pyrimidine Dione Synthesis: The final step involves the reaction of 4-(benzofuran-2-carbonyl)piperazine with 3-methylpyrimidine-2,4(1H,3H)-dione under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced forms of the carbonyl groups, potentially forming alcohols.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It can be used in studies involving enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, 6-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The benzofuran moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. The pyrimidine dione structure may participate in additional binding interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione: can be compared with other benzofuran derivatives, piperazine derivatives, and pyrimidine dione derivatives.

    Benzofuran Derivatives: Compounds like 2-(benzofuran-2-yl)acetic acid.

    Piperazine Derivatives: Compounds such as 1-(2-benzofuranyl)piperazine.

    Pyrimidine Dione Derivatives: Compounds like 5-fluorouracil.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with a wide range of biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-20-16(23)11-15(19-18(20)25)21-6-8-22(9-7-21)17(24)14-10-12-4-2-3-5-13(12)26-14/h2-5,10-11H,6-9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGVVURCMHTTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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